molecular formula C8H15N3O2 B13283798 (4-Aminocyclohexanecarbonyl)urea

(4-Aminocyclohexanecarbonyl)urea

Cat. No.: B13283798
M. Wt: 185.22 g/mol
InChI Key: BFXUQJGHXGDDDJ-UHFFFAOYSA-N
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Description

(4-Aminocyclohexanecarbonyl)urea is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of urea, featuring an aminocyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminocyclohexanecarbonyl)urea typically involves the reaction of 4-aminocyclohexanecarboxylic acid with urea under controlled conditions. One common method includes the use of carbamates, which are reacted with amines to form urea derivatives. This process is often carried out in the presence of catalysts or under specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly and cost-effective methods. Techniques such as the use of transition-metal-catalyzed oxidative carbonylation of amines or direct carbonylation with CO2 have been explored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (4-Aminocyclohexanecarbonyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted ureas, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Aminocyclohexanecarbonyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of (4-Aminocyclohexanecarbonyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: (4-Aminocyclohexanecarbonyl)urea is unique due to its specific aminocyclohexane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-amino-N-carbamoylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H15N3O2/c9-6-3-1-5(2-4-6)7(12)11-8(10)13/h5-6H,1-4,9H2,(H3,10,11,12,13)

InChI Key

BFXUQJGHXGDDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC(=O)N)N

Origin of Product

United States

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